Moxifloxacin N-sulfate is a major metabolite of the fluoroquinolone antibiotic moxifloxacin. [, ] It is generated in phase II metabolism through the action of sulfotransferases. [] While moxifloxacin itself is a well-known antibiotic, its metabolite, moxifloxacin N-sulfate, is primarily a subject of pharmacokinetic and metabolism studies. [, , ]
Moxifloxacin N-sulfate is derived from moxifloxacin through metabolic processes in the body. The compound is primarily studied in the context of its pharmacokinetics, where understanding its formation and behavior in biological systems is crucial for optimizing therapeutic applications.
Moxifloxacin N-sulfate falls under the category of pharmaceutical metabolites. It is classified as a sulfonic acid derivative of moxifloxacin, which is a synthetic fluoroquinolone antibiotic.
The synthesis of moxifloxacin N-sulfate typically involves metabolic processes rather than direct chemical synthesis. In laboratory settings, various analytical methods are employed to study its formation from moxifloxacin. For instance, one study utilized liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) to quantify moxifloxacin N-sulfate in biological samples, indicating its presence as a significant metabolite during pharmacokinetic studies .
The metabolic conversion of moxifloxacin to moxifloxacin N-sulfate involves sulfonation, which can occur through enzymatic pathways mediated by sulfotransferases. This process modifies the drug's properties and may affect its pharmacological activity.
Moxifloxacin N-sulfate has a complex molecular structure that includes a quinolone core with various functional groups. The structural formula can be represented as follows:
This structure indicates the presence of a sulfonate group attached to the moxifloxacin backbone.
Moxifloxacin N-sulfate primarily forms through metabolic reactions involving moxifloxacin. The key reaction is the sulfonation process, which can be summarized as follows:
This reaction is catalyzed by sulfotransferase enzymes present in liver tissues.
The reaction conditions for the formation of moxifloxacin N-sulfate involve physiological pH and temperature, typical of biological environments where these enzymatic reactions occur.
Moxifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The formation of moxifloxacin N-sulfate may influence these mechanisms by altering the drug's pharmacokinetics rather than directly affecting bacterial targets.
Research indicates that while moxifloxacin retains significant antibacterial activity post-metabolism, the N-sulfate form may have reduced efficacy or altered interaction with bacterial targets compared to the parent compound .
Moxifloxacin N-sulfate is primarily studied for its role in pharmacokinetics and metabolism of moxifloxacin. Understanding this metabolite aids in:
Metabolic Formation and Enzymology
Moxifloxacin N-sulfate is generated via cytosolic sulfotransferase (SULT)-mediated conjugation, primarily SULT1A1 and SULT1A3 isoforms, which catalyze the transfer of sulfonate groups to the secondary amine moiety of the parent molecule [1] [4]. This reaction occurs predominantly in hepatocytes, forming a highly water-soluble conjugate that facilitates excretion. Unlike glucuronidation (which produces metabolite M2), sulfonation does not involve cytochrome P450 enzymes, making M1 formation unaffected by CYP inhibitors or inducers [5] [8]. Quantitative studies demonstrate that sulfate conjugation accounts for 38% of the administered dose, versus 14% for glucuronidation [5].
Table 1: Metabolic Pathways of Moxifloxacin in Humans
Metabolite | Conjugation Type | Percentage of Dose | Primary Excretion Route |
---|---|---|---|
M1 (N-sulfate) | Sulfate conjugation | 38% | Feces (35%) |
M2 (Glucuronide) | Glucuronidation | 14% | Urine (14%) |
Parent drug | - | 45% | Urine (20%) + Feces (25%) |
Data compiled from [1] [4] [5]
Pharmacokinetic Behavior and Disposition
Moxifloxacin N-sulfate exhibits distinct distribution and elimination characteristics:
Critical physiological and pathological factors alter M1 kinetics:
Biological Inactivity and Therapeutic Implications
Extensive in vitro studies confirm M1 lacks antimicrobial activity against key pathogens targeted by moxifloxacin. Minimum inhibitory concentration (MIC) assays demonstrate:
This inactivity stems from M1’s inability to inhibit bacterial DNA gyrase (topoisomerase II) or topoisomerase IV due to steric hindrance from the sulfate group, which disrupts target binding [3] [6]. Consequently, M1 serves as a detoxification product rather than a therapeutically active entity.
Table 2: Comparative Antimicrobial Activity of Moxifloxacin vs. M1 N-Sulfate
Pathogen | Moxifloxacin MIC₉₀ (mg/L) | M1 N-Sulfate MIC (mg/L) | Activity Status |
---|---|---|---|
Staphylococcus aureus | 0.06–0.25 | >16 | Inactive |
Streptococcus pneumoniae | 0.12–0.25 | >16 | Inactive |
Escherichia coli | 0.015–0.12 | >16 | Inactive |
Bacteroides fragilis | 0.5–2.0 | >16 | Inactive |
Implications for Drug Design and Pharmacokinetic Optimization
The metabolic fate of moxifloxacin via sulfonation offers critical lessons for fluoroquinolone development:
Advanced modeling approaches leverage M1 pharmacokinetics to predict drug behavior:
Keywords: Moxifloxacin N-sulfate, phase II metabolism, sulfate conjugation, pharmacokinetic modeling, fluoroquinolone optimization, metabolic inactivation, sulfotransferases, biliary excretion.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1